molecular formula C10H11NO2 B14949289 Methyl 2-phenylaziridine-1-carboxylate

Methyl 2-phenylaziridine-1-carboxylate

Cat. No.: B14949289
M. Wt: 177.20 g/mol
InChI Key: CUMHWPYQMBRJSI-UHFFFAOYSA-N
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Description

Methyl 2-phenylaziridine-1-carboxylate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenylaziridine-1-carboxylate typically involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydride or potassium tert-butoxide .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Mechanism of Action

The mechanism of action of methyl 2-phenylaziridine-1-carboxylate primarily involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is exploited in various synthetic applications to form new bonds and create complex structures .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 2-phenylaziridine-1-carboxylate

InChI

InChI=1S/C10H11NO2/c1-13-10(12)11-7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

CUMHWPYQMBRJSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC1C2=CC=CC=C2

Origin of Product

United States

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